molecular formula C19H17ClN2OS B2511963 N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 436841-38-2

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B2511963
CAS No.: 436841-38-2
M. Wt: 356.87
InChI Key: ZUESEGNFJDXCAN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
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Scientific Research Applications

Anion Coordination and Structural Properties

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives demonstrate unique spatial orientations influencing anion coordination, contributing to the development of tweezer-like geometries and S-shaped conformations in their crystalline structures. These characteristics facilitate the formation of channel-like and concave-shaped structures through self-assembly, utilizing weak C–H⋯π and C–H⋯O interactions, which are essential for understanding molecular recognition and assembly processes in chemical systems (Kalita & Baruah, 2010).

Fluorescent Properties and Chemosensing

Quinoline derivatives containing the this compound structure exhibit significant fluorescent properties, which are enhanced or quenched in the presence of certain substances. This makes them valuable for the development of chemosensors for detecting ions or molecules. Their ability to form co-crystals and salts with different acids, leading to varied fluorescent responses, highlights their potential in fluorescence-based detection technologies (Karmakar et al., 2009).

Antimicrobial and Antiprotozoal Activities

This compound derivatives have demonstrated promising antimicrobial and antiprotozoal activities. A series of these derivatives has shown efficacy against bacterial, fungal, and Trypanosoma cruzi infections, indicating their potential as novel therapeutic agents in combating infectious diseases (Patel et al., 2017).

Inhibition of Corrosion

The compound and its related quinoxaline derivatives have been studied for their corrosion inhibition properties, particularly for copper in nitric acid media. Quantum chemical calculations reveal a correlation between molecular structure and inhibition efficiency, suggesting applications in protecting metals from corrosion in industrial settings (Zarrouk et al., 2014).

Antiviral and Antiapoptotic Effects

Research into similar quinoline derivatives has shown significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, demonstrating the potential of this compound derivatives in developing treatments for viral diseases (Ghosh et al., 2008).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-16-8-6-14(7-9-16)10-12-21-18(23)13-24-17-5-1-3-15-4-2-11-22-19(15)17/h1-9,11H,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESEGNFJDXCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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